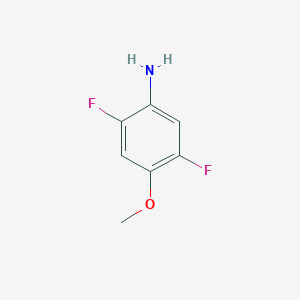

2,5-Difluoro-4-methoxyaniline

描述

Significance of Fluorinated Anilines in Modern Organic Chemistry

Fluorinated anilines are a class of compounds that have gained prominence as indispensable building blocks in modern organic chemistry, especially within medicinal chemistry and materials science. mdpi.com The strategic incorporation of fluorine atoms into an aniline (B41778) ring can profoundly alter the parent molecule's physicochemical properties. These changes include modifications to acidity (pKa), lipophilicity, metabolic stability, and conformational preference.

The use of fluorinated building blocks, such as fluorinated anilines, is often a more attractive synthetic strategy than attempting to introduce fluorine atoms at later stages of a complex synthesis, a process that can be unselective and challenging. researchgate.net These anilines serve as crucial starting materials for a variety of important molecules. For instance, they are precursors for certain anti-inflammatory compounds and are widely used in the synthesis of agrochemicals. google.com

Furthermore, the reactivity of the amine group in fluorinated anilines allows for a wide range of chemical transformations. These include the formation of amides, imines, and participation in cross-coupling reactions, leading to the construction of diverse and complex molecular architectures. mdpi.com The high reactivity of imines derived from fluorinated anilines, for example, makes them versatile intermediates for producing various biologically relevant products. mdpi.com

Overview of Anilines with Fluorine and Methoxy (B1213986) Substitutions in Research Contexts

The combination of both fluorine and methoxy substituents on an aniline ring creates a unique chemical entity with a finely tuned electronic character. The electron-withdrawing nature of fluorine atoms often complements the electron-donating effect of the methoxy group, leading to specific reactivity patterns and molecular interactions. This substitution pattern is of significant interest in drug discovery and process chemistry.

Researchers have explored various isomers of difluoro-methoxy-substituted anilines to understand how the positioning of these functional groups affects the molecule's properties and utility. For example, compounds like 4-fluoro-2-methoxyaniline (B49241) are key building blocks in the synthesis of pharmaceuticals such as osimertinib, a treatment for non-small-cell lung carcinomas. acs.org The development of scalable and safe synthetic protocols for these types of anilines is an active area of research, often employing continuous flow chemistry to manage reaction conditions precisely. acs.org

The utility of these compounds extends to their use as primary and secondary intermediates in the synthesis of a broad range of organic compounds. fishersci.se For example, 2,6-difluoro-4-methoxyaniline (B139792) and 3,5-difluoro-4-methoxyaniline (B1304122) are used in the creation of various biologically active molecules and as probes in biochemical studies. The specific arrangement of the substituents dictates the molecule's potential applications, influencing factors like steric hindrance and reactivity, which are critical for designing targeted synthetic pathways.

Research Trajectories and Objectives for 2,5-Difluoro-4-methoxyaniline

The primary research trajectory for this compound is its application as a specialized intermediate in the synthesis of complex heterocyclic compounds, particularly those with potential therapeutic applications. The specific arrangement of its substituents makes it a unique precursor for creating molecules with precise structural and electronic features.

A significant research objective involving this compound is its use in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV. In this context, this compound serves as a key fragment for constructing the o,o-disubstituted phenyl arm of certain diaminopyrimidine (DAPY) analogues. nih.gov The goal of this research is to develop new anti-HIV agents with increased potency, improved resistance profiles, and enhanced drug-like properties compared to existing therapies. nih.gov The synthesis of these advanced analogues involves multi-step reaction sequences where the difluoro-methoxyphenyl moiety, derived from this compound, is attached to a pyrimidine (B1678525) core. nih.gov

Future research will likely continue to explore the utility of this compound as a building block in medicinal chemistry, leveraging its distinct properties to access new chemical space and design next-generation therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 394223-61-1 | epa.govbldpharm.comapolloscientific.co.ukfluorochem.co.uk |

| Molecular Formula | C₇H₇F₂NO | epa.govbldpharm.comsynquestlabs.com |

| Molecular Weight | 159.136 g/mol | epa.govsynquestlabs.com |

| Purity | 97% | apolloscientific.co.ukavantorsciences.com |

| Storage | Sealed in dry, 2-8°C | arctomsci.com |

Table 2: Comparison of Related Difluoro-4-methoxyaniline Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 394223-61-1 | C₇H₇F₂NO | 159.136 | Not available |

| 2,6-Difluoro-4-methoxyaniline | 151414-47-0 | C₇H₇F₂NO | 159.136 | 38 - 40 |

| 3,5-Difluoro-4-methoxyaniline | 363-47-3 | C₇H₇F₂NO | 159.14 | 73.5 - 82.5 |

| 2,3-Difluoro-4-methoxyaniline | Not available | C₇H₇F₂NO | 159.136 | 25.3 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-difluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQBYYZISMYWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666684 | |

| Record name | 2,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394223-61-1 | |

| Record name | 2,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Difluoro 4 Methoxyaniline and Its Derivatives

Novel Synthetic Pathways for Substituted Anilines

The construction of the 2,5-Difluoro-4-methoxyaniline scaffold can be approached through a series of strategic steps involving the introduction of the fluoro, methoxy (B1213986), and amino functionalities onto the benzene (B151609) ring.

Regioselective Introduction of Fluorine Atoms

The regioselective introduction of two fluorine atoms at the 2 and 5 positions of a substituted benzene ring is a key challenge in the synthesis of this compound. One potential strategy involves the fluorination of a pre-functionalized aromatic ring. For instance, the preparation of 2,4-difluoroaniline (B146603) has been achieved by reacting 2,4,5-trichloronitrobenzene (B44141) with a fluorinating agent in the presence of a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated. google.com A similar approach could be envisioned for the synthesis of 2,5-difluoro isomers. Another method involves the selective chlorination of 1-chloro-3,5-difluorobenzene (B74746) to yield 4,6-difluoro-1,2,3-trichlorobenzene, followed by nitration and subsequent hydrogenation to produce 2,6-difluoroaniline. google.com These methods highlight the use of halogen exchange reactions and selective transformations on polychlorinated nitrobenzenes to achieve specific difluoro-substitution patterns.

Strategies for Methoxy Group Incorporation

The incorporation of a methoxy group at the 4-position of a difluoroaniline precursor can be accomplished through various methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy. A detailed procedure for the preparation of 2-fluoro-4-methoxyaniline (B1334285) demonstrates the viability of an Ullman-type coupling reaction. orgsyn.org In this synthesis, 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is treated with sodium methoxide (B1231860) and copper(I) chloride in a mixture of methanol (B129727) and dimethylformamide to yield the corresponding 4-methoxyphenyl (B3050149) derivative. orgsyn.org The pyrrole (B145914) group serves to protect the aniline (B41778) during this transformation. orgsyn.org

A plausible precursor for this compound is 1,4-difluoro-2-methoxy-5-nitrobenzene. uni.lu The synthesis of this intermediate would likely involve the methoxylation of a suitable difluoronitrobenzene derivative.

Reductive Amination from Nitro Precursors

The final step in many synthetic routes to substituted anilines is the reduction of a corresponding nitro compound. This transformation is well-established and can be achieved using a variety of reducing agents and catalysts. Catalytic hydrogenation is a widely used method. For example, the synthesis of 2,4-difluoroaniline is completed by the hydrogenation of 2,4-difluoro-5-chloronitrobenzene using a 5% palladium on carbon catalyst. google.com

Similarly, the preparation of 4-(chlorodifluoromethoxy)aniline (B47862) involves the hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene. google.com In the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, the nitro precursor is reduced using hydrogen gas and a palladium on carbon catalyst in ethanol. nih.gov The reduction of 4-(difluoromethoxy)nitrobenzene (B73078) to 4-(difluoromethoxy)aniline (B1299965) can be carried out using hydrazine (B178648) and water as reducing agents, with ferric oxide and activated carbon as catalysts. google.com These examples demonstrate the general applicability of catalytic hydrogenation and other reduction methods for the synthesis of fluorinated and methoxylated anilines from their nitro precursors.

Table 1: Examples of Nitro Group Reduction in the Synthesis of Substituted Anilines

| Nitro Precursor | Reducing Agent/Catalyst | Product | Reference |

| 2,4-Difluoro-5-chloronitrobenzene | H2, 5% Pd/C | 2,4-Difluoroaniline | google.com |

| 4-(Chlorodifluoromethoxy)nitrobenzene | Hydrogenation | 4-(Chlorodifluoromethoxy)aniline | google.com |

| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | H2, 10% Pd/C | 5-(Ethylsulfonyl)-2-methoxyaniline | nih.gov |

| 4-(Difluoromethoxy)nitrobenzene | Hydrazine/H2O, Fe2O3/Activated Carbon | 4-(Difluoromethoxy)aniline | google.com |

Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer efficient and selective routes for the synthesis of complex aromatic compounds. Transition-metal catalysis, in particular, provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition-Metal Catalyzed Coupling Reactions

Palladium-catalyzed reactions are at the forefront of modern organic synthesis. C-H activation is a powerful strategy for the direct functionalization of aromatic rings. While specific applications to the synthesis of this compound are not extensively documented, the palladium-catalyzed ortho-carbonylation of aniline derivatives demonstrates the potential for selective functionalization of the aniline scaffold. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. nih.gov While a direct synthesis of this compound via Suzuki-Miyaura coupling is not explicitly detailed in the available literature, this methodology could be applied to the synthesis of its derivatives. For example, a borylated derivative of this compound could be coupled with various aryl or vinyl halides to introduce diverse substituents. Conversely, a halogenated derivative of this compound could be coupled with various organoboron reagents. The reaction is known to be tolerant of a wide range of functional groups, including those present in fluorinated anilines. google.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Reference |

| Aryl Bromide | Phenylboronic Acid | Pd2dba3 | K2CO3 | Toluene | nih.gov |

| Aryl Bromide | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | google.com |

| ortho-Bromoaniline | Various Boronic Esters | CataCXium A palladacycle | Cs2CO3 | 2-MeTHF | researchgate.net |

Biocatalytic Routes for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. nih.gov The synthesis of chiral amines is a particularly active area of research, with enzymes such as transaminases and alcohol dehydrogenases playing a key role. mdpi.com

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. researchgate.net This approach could potentially be used to synthesize chiral derivatives of this compound. For example, a prochiral ketone precursor, such as a substituted acetophenone (B1666503) bearing the 2,5-difluoro-4-methoxyphenyl moiety, could be subjected to biocatalytic transamination to yield an enantiomerically enriched amine. The choice of enzyme (either (R)- or (S)-selective) would determine the stereochemistry of the product. researchgate.net

Sustainable and Green Chemistry Methodologies in Synthesis

The synthesis of substituted anilines, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy-intensive processes. specchemonline.com Traditional methods often rely on high temperatures, pressures, and precious metal catalysts, which are energetically costly and can generate significant chemical waste. specchemonline.com Modern sustainable approaches aim to mitigate these drawbacks through innovative catalytic and procedural strategies.

One promising green methodology involves the electrocatalytic reduction of nitroarenes. specchemonline.com Researchers have developed a method that uses a redox mediator and an electrical current passed through water to generate anilines at room temperature and pressure. specchemonline.com This process collects protons and electrons from water electrolysis and delivers them to the nitrobenzene (B124822) precursor, minimizing the formation of by-products that can occur with direct electro-reduction. specchemonline.com This technique is inherently scalable and can be powered by renewable energy sources, offering a pathway to a more environmentally friendly aniline production industry. specchemonline.com

Enzymatic synthesis represents another cornerstone of green chemistry applicable to aniline production. Chemoenzymatic methods utilizing immobilized nitroreductase enzymes offer a highly selective and low-energy alternative to traditional chemical hydrogenation. nih.govacs.org These biocatalytic systems can be integrated into continuous flow reactors, which allows for the reaction and workup to be performed in a single, continuous operation. nih.govacs.org This approach avoids the need for high-pressure hydrogen gas and expensive metal catalysts while proceeding with high chemoselectivity, even in the presence of functional groups like halides that are sensitive to conventional hydrogenation. nih.govacs.org

Other novel green synthetic routes for substituted anilines include methods starting from benzyl (B1604629) azides with ortho/para electron-withdrawing groups, which are reported to be inexpensive, simple, fast, and efficient at room temperature. chemrxiv.orgchemrxiv.org Additionally, the use of alternative reagents in fundamental reactions, such as replacing acetic anhydride (B1165640) with Zn dust/Fe powder–acetic acid for acetylation, exemplifies the practical application of green chemistry principles in laboratory-scale synthesis. acs.org

| Methodology | Key Features | Advantages | Source |

|---|---|---|---|

| Electrocatalytic Reduction | Uses a redox mediator and electricity at room temperature and pressure. | Avoids high temperature/pressure, precious metal catalysts, and is scalable. | specchemonline.com |

| Chemoenzymatic Synthesis | Immobilized nitroreductase enzymes in a continuous flow system. | High chemoselectivity, low energy, avoids hydrogen gas, allows for cofactor reuse. | nih.govacs.org |

| From Benzyl Azides | Reaction proceeds from benzyl azides with electron-withdrawing groups. | Inexpensive, simple, fast, and efficient at room temperature. | chemrxiv.orgchemrxiv.org |

Multistep Synthetic Strategies and Process Optimization

The industrial production of specialized aromatic compounds like this compound often requires complex, multistep synthetic sequences. The design of these routes involves strategically planning a series of reactions to build the target molecule from simpler, readily available starting materials. For instance, the synthesis of a related compound, 2-ethyl-4-methoxy aniline, was achieved through a four-step process starting from o-nitroethylbenzene, involving a Bamberger reaction, acetylation, o-methylation, and finally hydrolysis. researchgate.net

A crucial aspect of implementing these complex sequences is the integration of real-time analytics to monitor reaction progress and ensure quality control. researchgate.net In modern synthetic chemistry, process analytical technology (PAT) tools such as NMR, UV/Vis, IR, and UHPLC are integrated directly into the reaction setup. researchgate.net This allows for the real-time quantification of reactants, intermediates, and products, providing a deeper understanding of the reaction dynamics and enabling precise control over the entire process. researchgate.net This data-driven approach is essential for identifying and mapping key impurities that may arise during the synthesis. researchgate.net Such detailed monitoring is fundamental to designing robust and reproducible synthetic sequences for complex molecules.

Continuous Flow Chemistry

The optimization and scale-up of synthetic processes have been significantly advanced by the adoption of continuous flow chemistry. syrris.jp This technology replaces traditional batch reactors with systems of pumps and columns containing immobilized reagents or catalysts, allowing for a continuous and automated process. syrris.jp Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to link multiple reaction steps into a single, seamless sequence. syrris.jpacs.org

The optimization of flow processes involves adjusting parameters such as temperature, flow rate (which determines residence time), and reagent concentrations to maximize yield and purity. acs.orgresearchgate.net For example, in the continuous-flow hydrogenation of nitroaromatics, yields can be significantly improved by systematically increasing the reaction temperature and optimizing the flow rate to ensure complete conversion. researchgate.net Automated systems using Bayesian optimization algorithms can rapidly explore the experimental design space, identifying optimal conditions with a minimal number of experiments, thereby reducing waste and increasing efficiency. acs.org This approach has been successfully applied to multistep syntheses, demonstrating a significant reduction in process mass intensity. acs.org

Nitration Process Hazards

Nitration is a common and critical electrophilic aromatic substitution reaction used in the synthesis of many aniline derivatives; however, it presents significant process hazards, particularly when applied directly to anilines. quora.comquora.com The primary issues with direct nitration using mixtures of nitric acid and sulfuric acid are twofold:

Acid-Base Reaction : The amino group (-NH₂) on the aniline is strongly basic and reacts with the concentrated acids in the nitrating mixture. quora.comquora.com This protonates the amine to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group, leading to the formation of undesired meta-substituted products. quora.combrainly.com

Oxidation : Aniline and its derivatives are highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent. quora.comquora.com This can lead to violent, highly exothermic side reactions that are difficult to control, resulting in the formation of tar-like polymerization products and a very low yield of the desired nitrated compound. quora.com

To mitigate these hazards, a common strategy is to protect the amine functionality before nitration. This is typically achieved by converting the amine into an amide (e.g., an acetanilide) through acetylation. quora.combrainly.com The amide group is less basic and still an ortho-para director, but it moderates the reactivity of the ring, preventing oxidation and allowing for a controlled nitration. The protecting group can then be removed by hydrolysis in a subsequent step. Alternative, milder nitration methods using reagents like bismuth nitrate (B79036) or photochemical approaches are also being explored to avoid the harsh and hazardous conditions of traditional mixed-acid systems. researchgate.netresearchgate.net

Derivatization Reactions of this compound

The aromatic ring of this compound is amenable to both electrophilic and nucleophilic substitution reactions, with the outcome dictated by the electronic nature of the substituents.

Electrophilic Aromatic Substitution (EAS)

The amine (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-para directing groups, while the fluorine atoms are deactivating but also ortho-para directing. In an EAS reaction, an incoming electrophile will be directed to the positions most activated by the electron-donating groups. For this compound, the available positions for substitution are C3 and C6. The combined directing effects of the substituents and steric hindrance will determine the regioselectivity of reactions such as halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.com For many substituted anilines, electrophilic substitution occurs at the para position relative to the amino group; if this position is blocked, the reaction typically proceeds at the ortho position. researchgate.net

Nucleophilic Aromatic Substitution (SNA_r_)

The presence of fluorine atoms on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNA_r_), a reaction that is typically challenging for electron-rich arenes. unc.edu However, SNA_r_ reactions on fluoroarenes can be facilitated, particularly when the fluorine atom is activated by an electron-withdrawing group. mdpi.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of C-F bonds in this context. nih.gov In polyfluoroarenes, various nucleophiles, including alcohols and amines, can be used to achieve C-O and C-N bond formation. mdpi.com For this compound, a nucleophile could potentially replace one of the fluorine atoms, with the specific site of attack depending on the reaction conditions and the electronic environment of each C-F bond. Solvent choice can be a critical factor in controlling the outcome of such reactions. acgpubs.org

| Reaction Type | Reagents | Potential Outcome | Governing Factors | Source |

|---|---|---|---|---|

| Electrophilic Substitution | Br₂, FeBr₃ (Bromination); HNO₃, H₂SO₄ (Nitration) | Substitution of H at C3 or C6 position. | Directing effects of -NH₂, -OCH₃, and -F groups; steric hindrance. | masterorganicchemistry.comresearchgate.net |

| Nucleophilic Substitution | Nucleophiles (e.g., R-OH, R-NH₂) | Substitution of -F at C2 or C5 position. | Activation of C-F bonds, reaction conditions, solvent choice. | mdpi.comnih.govacgpubs.org |

The amine and methoxy groups of this compound are reactive sites for various functional group transformations. organic-chemistry.org

Oxidation to Quinone Derivatives

The oxidation of substituted anilines can lead to the formation of quinone-related structures. For example, the oxidation of 2,5-dimethoxy-4-t-butylaniline with reagents like alkaline ferricyanide (B76249) or silver oxide yields a variety of products, including N-aryl-p-quinone imines. rsc.org Applying similar oxidative conditions to this compound could lead to analogous quinone imine derivatives, where the electron-rich aromatic ring is converted into a quinoidal system.

Nitro Group Reduction

While this compound itself contains an amine, a common transformation in the synthesis of related compounds is the reduction of a nitro group to an amine. If a nitro group were first introduced onto the aromatic ring via electrophilic nitration (as discussed in 2.3.2 and 2.4.1), it could subsequently be reduced to a second amino group. Green methods for this transformation include catalytic hydrogenation, chemoenzymatic reduction, or electrocatalytic processes, which offer high selectivity and milder conditions compared to traditional reducing agents. specchemonline.comnih.gov

Cyclization Reactions

The functional groups of this compound can participate in cyclization reactions to form heterocyclic structures. Substituted anilines are known precursors for the synthesis of quinazolines through pH-sensitive cyclization chemistry. nih.gov Furthermore, oxidative processes can lead to intramolecular cyclization. The oxidation of some anilines can form intermediate N-aryl-o-quinone di-imines, which can subsequently cyclize to form phenazine (B1670421) structures. rsc.org Such pathways could potentially be used to convert this compound into more complex, fused-ring systems.

Perfluoroalkylation and Other Fluorination Strategies

The introduction of perfluoroalkyl groups (such as -CF₃) and additional fluorine atoms into the scaffold of this compound represents a critical strategy for modulating its physicochemical and biological properties. nih.gov Late-stage functionalization, an emerging paradigm in medicinal chemistry, provides powerful tools for generating analogues of lead molecules by targeting C-H bonds for fluorination or perfluoroalkylation. nih.govmpg.de These modifications can significantly enhance metabolic stability, binding affinity, and lipophilicity. Methodologies for achieving these transformations are diverse, ranging from radical substitutions to electrophilic additions.

Perfluoroalkylation Methodologies

The perfluoroalkylation of aniline derivatives is a well-explored area, driven by the significant impact of fluoroalkyl groups on molecular properties. The electron-rich nature of the aniline ring makes it a suitable substrate for reactions with electrophilic perfluoroalkyl radicals. conicet.gov.ar

Visible-Light Photoredox Catalysis: This modern approach has become a cornerstone for generating perfluoroalkyl radicals under mild conditions. conicet.gov.ar It avoids the harsh reagents and high temperatures associated with older methods. conicet.gov.ar The process typically involves a photocatalyst—such as ruthenium (Ru) or iridium (Ir) complexes, or cheaper organic dyes like Rose Bengal—that, upon absorbing visible light, initiates a single-electron transfer (SET) process. conicet.gov.arnih.gov This SET event converts a stable perfluoroalkyl source, like perfluoroalkyl iodides (R_F-I) or Togni's reagent, into a highly reactive perfluoroalkyl radical. conicet.gov.aracs.org This radical then undergoes addition to the electron-rich aniline ring. researchgate.net For a substrate like this compound, the powerful activating effect of the amino and methoxy groups would direct the substitution primarily to the ortho position (C-6), which is sterically unhindered.

Research has demonstrated that a variety of substituted anilines, including those with electron-donating groups like methoxy, can achieve excellent yields in these reactions. conicet.gov.ar The choice of catalyst, solvent, and radical source can be fine-tuned to optimize regioselectivity and efficiency.

| Method | Catalyst/Initiator | Perfluoroalkyl Source | Typical Conditions | Key Features |

|---|---|---|---|---|

| Photoredox Catalysis | Ir(ppy)₃, Ru(bpy)₃²⁺, Rose Bengal | R_F-I, Togni's Reagents, CF₃SO₂Na | Visible light (e.g., blue LEDs), room temp., solvent (MeCN, DMF) | Mild conditions, high functional group tolerance, good yields for electron-rich anilines. conicet.gov.arresearchgate.net |

| Radical Initiation (Non-photocatalytic) | Sodium Dithionite (Na₂S₂O₄) | R_F-I, R_F-Br | Base, solvent (e.g., DMSO/H₂O) | Generates SO₂⁻ radical anion for SET; effective for electron-rich aromatics. researchgate.net |

| Electron Donor-Acceptor (EDA) Complex | None (sacrificial donor like TMEDA) | R_F-I | Visible light, room temp. | "Catalyst-free" approach where the aniline and R_F-I form a photoactive complex. conicet.gov.ar |

Other Fluorination Strategies

Beyond adding perfluoroalkyl chains, introducing additional single fluorine atoms can further refine molecular properties. Several strategies are available for the direct fluorination of aromatic systems.

Electrophilic Fluorination: This is the most common method for direct C-H fluorination of activated aromatic rings. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) act as sources of an electrophilic fluorine atom ("F⁺"). organic-chemistry.orgnih.gov In the case of this compound, the aromatic ring is highly activated by three electron-donating groups (amino, methoxy, and two fluoro groups via resonance). The directing effects of these substituents would strongly favor fluorination at the C-6 position. The reaction is typically performed under mild conditions and shows broad functional group tolerance. organic-chemistry.org

Nucleophilic Aromatic Substitution (S_NAr): While not a direct C-H functionalization method, S_NAr is a powerful strategy for synthesizing polyfluorinated anilines from appropriately substituted precursors. For instance, a precursor like 2,5-difluoro-4-methoxynitrobenzene could potentially undergo substitution of one of the existing fluorine atoms if a stronger activating group were present, or a different leaving group (like -Cl or -NO₂) could be displaced by fluoride (B91410) ion (e.g., from KF or CsF).

Balz-Schiemann Reaction and Related Methods: These classic methods involve the transformation of an amino group into a diazonium salt (-N₂⁺), which is then displaced by fluorine. While this would not be used on this compound itself without protecting the primary amine, it is a viable strategy for synthesizing it or its derivatives from a precursor. For example, a di-amino precursor could have one amine group converted to fluorine via this method. nih.gov

| Strategy | Typical Reagent(s) | Substrate Requirement | Description |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI | Electron-rich aromatic ring | Direct C-H fluorination where "F⁺" attacks the activated ring. Highly applicable to methoxyanilines. organic-chemistry.org |

| Nucleophilic Aromatic Substitution (S_NAr) | KF, CsF | Aromatic ring with a good leaving group (Cl, NO₂) and strong electron-withdrawing groups. | Fluoride ion displaces a leaving group. A key industrial method for producing fluoroaromatics. |

| Balz-Schiemann Reaction | NaNO₂, HBF₄ (or HF-Pyridine) | A primary aromatic amine. | Converts an amino group into a fluorine atom via a diazonium intermediate. nih.gov |

Reaction Mechanisms and Reactivity Studies of 2,5 Difluoro 4 Methoxyaniline

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity

The presence of two fluorine atoms and a methoxy group on the aniline (B41778) ring profoundly influences its electronic properties and steric environment, thereby dictating its reactivity in various chemical reactions.

Electronic Effects and Charge Distribution (e.g., Electron-Withdrawing/Donating Properties)

The electronic nature of the substituents on the aromatic ring of 2,5-Difluoro-4-methoxyaniline is a combination of inductive and resonance effects. Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). chemrxiv.org Conversely, the lone pairs on the fluorine atoms can be donated to the aromatic ring through resonance, a +M effect. However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect.

The methoxy group (-OCH₃) exhibits a dual electronic nature. The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). wikipedia.org However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). libretexts.org In the case of the methoxy group, the resonance effect typically outweighs the inductive effect.

In this compound, the two fluorine atoms at the ortho and meta positions to the amino group significantly withdraw electron density from the ring via their strong -I effect. The methoxy group at the para position, however, donates electron density into the ring through its +M effect. The amino group (-NH₂) itself is a strong activating group, donating electron density to the ring through resonance (+M). allen.in This complex interplay of electronic effects leads to a nuanced charge distribution across the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. The positions ortho and para to the strongly activating amino group are expected to have increased electron density, while the fluorine-substituted carbons will be relatively electron-deficient.

Table 1: Summary of Electronic Effects of Substituents in this compound

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -F | 2 | Strongly Withdrawing | Weakly Donating | Electron Withdrawing |

| -F | 5 | Strongly Withdrawing | Weakly Donating | Electron Withdrawing |

| -OCH₃ | 4 | Weakly Withdrawing | Strongly Donating | Electron Donating |

| -NH₂ | 1 | Weakly Withdrawing | Strongly Donating | Strongly Electron Donating |

Steric Hindrance and Directed Reactivity

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this compound. The fluorine atom at the 2-position (ortho to the amino group) can sterically hinder the approach of reagents to the amino group and the adjacent carbon atom. wikipedia.orgvedantu.com Similarly, the methoxy group at the 4-position can influence the accessibility of the neighboring positions.

This steric crowding can lead to what is known as the "ortho effect," where the reactivity of a functional group is modified by an adjacent substituent. wikipedia.orgvedantu.comyoutube.com For instance, in electrophilic aromatic substitution reactions, the fluorine atom at the 2-position might direct incoming electrophiles to the less hindered 6-position, which is also activated by the amino and methoxy groups. The steric bulk of the substituents can also influence the conformation of the molecule, potentially affecting the alignment of orbitals and, consequently, the reaction rates. colostate.edu

Mechanistic Investigations of Key Transformations

The unique substitution pattern of this compound allows for a variety of chemical transformations, each with its own distinct reaction mechanism.

Nucleophilic Aromatic Substitution Mechanisms and Meisenheimer Complexes

Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org The presence of two electron-withdrawing fluorine atoms on the ring of this compound makes it a candidate for such reactions. The SₙAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com

For this compound, a nucleophile could potentially attack one of the fluorine-bearing carbons, with fluoride (B91410) acting as the leaving group. The stability of the intermediate Meisenheimer complex is crucial for the reaction to proceed. masterorganicchemistry.com The negative charge in this intermediate can be delocalized onto the electron-withdrawing substituents, in this case, the other fluorine atom and potentially the nitrogen of the amino group. The electron-donating methoxy group would have a destabilizing effect if the negative charge were delocalized onto the carbon to which it is attached.

Radical Reaction Pathways and Intermediates

Substituted anilines can participate in reactions involving radical intermediates. beilstein-journals.org Photoinduced methods, for example, can generate radical species from anilines. nih.gov In the case of this compound, a radical reaction could be initiated by the formation of an aniline radical cation. This could occur through a single-electron transfer (SET) process, potentially facilitated by a photocatalyst. nih.govacs.org

Once formed, this radical cation could react with other radical species or undergo further transformations. For instance, in the context of a difluoroalkylation reaction, a difluoroalkyl radical could add to the aromatic ring. nih.gov The position of addition would be influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups would likely direct the radical to the ortho and para positions. The resulting intermediate would then be rearomatized to give the final product. The reaction between aniline and a methyl radical has been shown to proceed via addition and/or abstraction pathways. acs.org

Rearrangement Reactions (e.g., Methoxy Migration, Domino Rearrangements)

Rearrangement reactions can lead to the formation of structurally diverse products from a single starting material. In the context of substituted anilines, rearrangements involving substituents are known to occur. For instance, domino rearrangements have been reported in the synthesis of multi-substituted anilines. tohoku.ac.jp One such process involves an initial beilstein-journals.orgnih.gov rearrangement of a methoxy group, which then triggers a subsequent beilstein-journals.orgtohoku.ac.jp rearrangement of another substituent. tohoku.ac.jp

While specific studies on methoxy migration in this compound are not prevalent, the possibility of such a rearrangement under certain reaction conditions, particularly with the use of catalysts, cannot be ruled out. cdnsciencepub.com Domino reactions, which involve a cascade of intramolecular reactions, could potentially be initiated in this molecule, leading to complex structural transformations. nih.govacs.org The specific pathway of such a rearrangement would be highly dependent on the reaction conditions and the nature of any catalysts employed.

Reaction Kinetics and Thermodynamic Analysis

To provide a quantitative understanding, further research employing techniques such as stopped-flow spectroscopy for fast reactions or NMR monitoring for slower transformations would be necessary. Computational chemistry could also offer valuable insights into the transition state energies and reaction enthalpies, thereby predicting kinetic and thermodynamic profiles.

Without specific studies, a comparative analysis with structurally similar anilines can offer some predictive insights. For instance, the presence of electron-withdrawing fluorine atoms would likely decrease the rate of electrophilic aromatic substitution compared to anisidine, while the methoxy group would still direct incoming electrophiles to the ortho and para positions relative to itself.

Selectivity in Organic Reactions (e.g., Regioselectivity, Stereoselectivity)

The selectivity of this compound in organic reactions is a critical aspect for its application in synthesis. The substitution pattern on the aromatic ring dictates the regioselectivity of further functionalization.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. The methoxy group is a strong activating and ortho-, para-directing group due to resonance. The fluorine atoms are deactivating but also ortho-, para-directing. In this compound, the positions ortho to the methoxy group are sterically hindered by the adjacent fluorine atoms. Therefore, electrophilic attack is most likely to occur at the position para to the methoxy group (C6), which is also ortho to a fluorine atom. The position ortho to the methoxy group and meta to the fluorine atoms (C3) is another potential site, though likely less favored.

Stereoselectivity: For reactions where this compound or its derivatives participate in the formation of chiral centers, the stereoselectivity would be highly dependent on the specific reaction conditions, catalysts, and other reactants involved. There are currently no specific studies detailing the stereoselective reactions of this compound. However, it can be envisaged as a chiral building block or a ligand for asymmetric catalysis after appropriate modifications. The inherent planarity of the aromatic ring does not impart chirality, but reactions at the amino group or the aromatic ring could lead to the formation of chiral products.

Further empirical studies are required to fully elucidate the selectivity of this compound in various organic transformations.

Advanced Spectroscopic and Structural Characterization of 2,5 Difluoro 4 Methoxyaniline and Its Derivatives

Vibrational Spectroscopy for Molecular Interactions and Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and studying molecular interactions in 2,5-Difluoro-4-methoxyaniline. The vibrational modes of aniline (B41778) and its derivatives are influenced by the electronic effects of substituents on the aromatic ring. materialsciencejournal.orgcdnsciencepub.com The amino (NH2), methoxy (B1213986) (O-CH3), and fluoro (C-F) groups, along with the benzene (B151609) ring, give rise to a characteristic and complex vibrational spectrum.

The NH2 group typically exhibits symmetric and asymmetric stretching vibrations. researchgate.net In aniline, these are well-defined, and their frequencies are sensitive to hydrogen bonding and the electronic nature of other ring substituents. cdnsciencepub.com The C-N stretching vibration is often coupled with other ring modes. materialsciencejournal.org For this compound, the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methoxy and amino groups will influence the charge distribution and, consequently, the vibrational frequencies of the entire molecule. materialsciencejournal.org

The C-F stretching vibrations in fluoroaromatic compounds are typically strong in the infrared spectrum and appear in the 1100-1400 cm⁻¹ region. The methoxy group will show characteristic C-H stretching vibrations of the methyl group around 2850-2960 cm⁻¹ and a C-O stretching band. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ range. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is predictive, based on data for aniline and related substituted compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Asymmetric Stretch | ~3450-3550 | Sensitive to substituent effects and hydrogen bonding. cdnsciencepub.com |

| N-H Symmetric Stretch | ~3350-3450 | Sensitive to substituent effects and hydrogen bonding. cdnsciencepub.com |

| Aromatic C-H Stretch | ~3000-3100 | Multiple weak bands are expected. |

| Aliphatic C-H Stretch (Methoxy) | ~2850-2960 | Asymmetric and symmetric modes of the CH3 group. |

| Aromatic C=C Stretch | ~1400-1600 | Multiple bands corresponding to ring vibrations. |

| C-N Stretch | ~1250-1350 | Often coupled with ring modes. materialsciencejournal.org |

| C-F Stretch | ~1100-1400 | Typically strong absorptions in the IR spectrum. |

| C-O Stretch (Aryl Ether) | ~1200-1275 | Asymmetric stretching. |

| C-O Stretch (Aryl Ether) | ~1000-1075 | Symmetric stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Substitution Patterns (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is indispensable for the definitive structure elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the methoxy protons, and the two aromatic protons. The NH₂ protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The methoxy (OCH₃) protons will appear as a sharp singlet, likely in the range of δ 3.7-3.9 ppm. The two aromatic protons are in different chemical environments and will appear as separate signals. The proton at C3 will be coupled to the adjacent fluorine at C2 and the proton at C6, while the proton at C6 will be coupled to the adjacent fluorine at C5 and the proton at C3. This will result in complex splitting patterns (doublet of doublets or more complex multiplets).

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms. The chemical shifts are significantly influenced by the attached substituents. The carbons directly bonded to the fluorine atoms (C2 and C5) will exhibit large one-bond coupling constants (¹JCF), which are characteristic of C-F bonds. The carbons adjacent to the fluorine atoms will show smaller two-bond couplings (²JCF). The carbon attached to the amino group (C1) and the methoxy group (C4) will also have characteristic chemical shifts. Data from similar compounds like 2,4-difluoroaniline (B146603) can be used to predict these shifts. chemicalbook.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful analytical tool. rsc.org It offers a wide chemical shift range and high sensitivity. biophysics.orghuji.ac.il For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts of these fluorine atoms are highly sensitive to the electronic environment created by the other substituents. titech.ac.jp Each fluorine signal will be split by the other fluorine atom (F-F coupling) and by the adjacent aromatic protons (F-H coupling), leading to complex multiplets. huji.ac.il

Table 2: Predicted NMR Data for this compound This table is predictive and based on general principles and data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | NH₂ | 3.5 - 5.0 | broad singlet | - |

| ¹H | OCH₃ | 3.7 - 3.9 | singlet | - |

| ¹H | H-3 | 6.5 - 7.0 | doublet of doublets (dd) | ³JHH, ³JHF |

| ¹H | H-6 | 6.8 - 7.2 | doublet of doublets (dd) | ³JHH, ³JHF |

| ¹³C | C-1 (C-NH₂) | 130 - 145 | multiplet | JCF couplings expected |

| ¹³C | C-2 (C-F) | 145 - 160 | doublet | ¹JCF ≈ 230-260 |

| ¹³C | C-3 (C-H) | 100 - 115 | multiplet | JCF couplings expected |

| ¹³C | C-4 (C-OCH₃) | 140 - 155 | multiplet | JCF couplings expected |

| ¹³C | C-5 (C-F) | 145 - 160 | doublet | ¹JCF ≈ 230-260 |

| ¹³C | C-6 (C-H) | 110 - 125 | multiplet | JCF couplings expected |

| ¹³C | OCH₃ | 55 - 60 | singlet | - |

| ¹⁹F | F at C-2 | -120 to -150 | doublet of doublets (dd) | ³JFF, ³JFH |

| ¹⁹F | F at C-5 | -120 to -150 | doublet of doublets (dd) | ³JFF, ⁴JFH |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular formula is C₇H₇F₂NO, which corresponds to a monoisotopic mass of approximately 159.05 Da.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 159 would be expected. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments and neutrals. Common fragmentation pathways for methoxy anilines include the loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion, followed by the loss of a carbon monoxide (CO) molecule to yield an [M-15-28]⁺ ion. nist.gov The presence of the amino group can also direct fragmentation. The fluorine substituents are generally retained on the aromatic ring in the major fragments.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 159 | [C₇H₇F₂NO]⁺ | Molecular Ion (M⁺) |

| 144 | [C₆H₄F₂NO]⁺ | •CH₃ |

| 116 | [C₅H₄F₂N]⁺ | •CH₃, CO |

| 130 | [C₇H₅F₂O]⁺ | •NH₂ |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is dominated by π → π* transitions associated with the benzene ring. The presence of the strong electron-donating amino and methoxy groups (auxochromes) causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structures and Polymorphism

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. For example, it would confirm the planarity of the aromatic ring and the geometry around the nitrogen atom of the amino group. A key feature in the crystal packing of anilines is intermolecular hydrogen bonding. The N-H bonds of the amino group can act as hydrogen bond donors, potentially forming N-H···O bonds with the methoxy oxygen of a neighboring molecule or weaker N-H···F bonds with the fluorine atoms. mdpi.com These interactions would organize the molecules into specific three-dimensional lattices. Substituted anilines are known to crystallize in common space groups like orthorhombic or monoclinic systems. cambridge.org Polymorphism, the ability to exist in multiple crystal forms, is also a possibility that could be investigated through crystallographic studies under different conditions.

Computational and Theoretical Chemistry of 2,5 Difluoro 4 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,5-Difluoro-4-methoxyaniline. Density Functional Theory (DFT) has emerged as a particularly powerful and popular method for studying such molecules due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these types of calculations.

For an accurate description of the electronic properties, especially for a molecule containing electronegative atoms like fluorine and oxygen, a robust basis set is crucial. Pople-style basis sets, such as 6-311++G(d,p), are commonly selected. This basis set is extensive, incorporating diffuse functions (++) to handle lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the most stable structure of the molecule. For this compound, calculations performed at the B3LYP/6-311++G(d,p) level of theory would yield precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would primarily focus on the orientation of the methoxy (B1213986) (-OCH₃) and aniline (B41778) (-NH₂) groups relative to the benzene (B151609) ring. The planarity of the amino group and the orientation of the methyl group's hydrogen atoms would be key parameters. The optimized geometry would likely show the heavy atoms of the methoxy and amino groups lying in or close to the plane of the aromatic ring to maximize conjugation, with minor puckering due to steric hindrance from the adjacent fluorine atoms.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-O | ~1.36 Å | |

| C-N | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-F | ~119° |

| C-C-O | ~125° | |

| C-C-N | ~121° | |

| Dihedral Angle | C-C-O-C | ~0° or ~180° |

Note: These are representative values based on calculations for analogous molecules.

The electronic structure dictates the chemical and optical properties of a molecule. Key aspects include the distribution of electrons and the energies of the frontier molecular orbitals.

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and methoxy groups and the aromatic ring, while the LUMO would be distributed over the entire molecule, particularly the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: Values are illustrative and derived from trends in similar substituted anilines.

Molecular Electrostatic Potential (MEP) Surface : The MEP surface is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. In the MEP of this compound, negative potential regions (red/yellow) would be concentrated around the highly electronegative fluorine, oxygen, and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction.

Density of States (DOS) : A DOS plot illustrates the number of available molecular orbitals at each energy level. It provides a detailed picture of the electronic structure and the contributions of different atoms or fragments to the molecular orbitals, particularly the frontier orbitals.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

Vibrational Frequencies : Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are performed by calculating the second derivatives of the energy with respect to atomic displacements. For this compound, DFT calculations can predict the wavenumbers and intensities of characteristic vibrational modes. Key predicted frequencies would include the N-H stretching of the amine group, C-F stretching, C-O stretching of the methoxy group, and various aromatic C-C stretching and C-H bending modes. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra.

Table 3: Predicted Key Vibrational Frequencies (Scaled)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H (Aromatic) Stretch | ~3100 |

| C-H (Methyl) Stretch | ~2950 |

| C-C (Aromatic) Stretch | ~1500 - 1600 |

| N-H Scissoring | ~1620 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-F Stretch | ~1200 |

Note: Values are based on typical ranges for functional groups in similar molecules.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the electron-donating methoxy and amino groups and the electron-withdrawing fluorine atoms.

Reactivity Descriptors from Conceptual Density Functional Theory

Conceptual DFT provides a framework to quantify chemical reactivity using various descriptors derived from the electron density. These descriptors help in understanding and predicting the reactivity of molecules.

Chemical Potential (μ) : Represents the escaping tendency of electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N) : Describes the electron-donating ability.

Table 4: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.175 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.325 |

| Global Softness (S) | 1 / (2η) | 0.215 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.169 |

Note: Calculated from the predicted HOMO/LUMO energies in Table 2.

Nucleophilic attack (f⁺(r)) : Where an electron is best accepted (related to LUMO distribution).

Electrophilic attack (f⁻(r)) : Where an electron is best donated (related to HOMO distribution).

Radical attack (f⁰(r)) : The average of the two.

For this compound, Fukui function analysis would likely identify the carbon atoms ortho and para to the powerful activating amino group (C1 and C3, if C4 is bonded to OCH₃) as the primary sites for electrophilic attack, while the nitrogen and oxygen atoms would be susceptible to nucleophilic interactions.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. This involves mapping the potential energy surface of a reaction, locating the transition state (TS) structures, and calculating the activation energy (Ea).

For this compound, theoretical simulations could be used to study various reactions, such as:

Electrophilic Aromatic Substitution : Calculating the activation barriers for substitution at different positions on the ring to predict regioselectivity.

Oxidation/Polymerization : Simulating the initial steps of electropolymerization, a common reaction for aniline derivatives.

N-alkylation or N-acylation : Modeling the reaction pathways at the amine group.

By identifying the lowest energy pathway from reactants to products via the transition state, chemists can gain a detailed understanding of reaction kinetics and mechanisms, which is crucial for designing new synthetic routes.

Theoretical Studies on Non-Linear Optical Properties

Molecules with significant charge asymmetry, often found in push-pull systems with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. This compound possesses electron-donating groups (-NH₂, -OCH₃) and electron-withdrawing groups (-F), suggesting it may have NLO potential.

Theoretical calculations can predict NLO properties such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations are a reliable method for computing these properties. A large calculated β value would indicate that the molecule is a promising candidate for NLO materials, which have applications in optical communications and data storage.

Table 5: Predicted Non-Linear Optical Property

| Parameter | Predicted Value (a.u.) |

|---|---|

| First Hyperpolarizability (β) | High, due to intramolecular charge transfer |

Note: A quantitative value requires specific calculations, but the molecular structure suggests a significant NLO response.

Insufficient Information Available for this compound Applications in Medicinal Chemistry and Agrochemicals

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the applications of the chemical compound this compound based on the provided outline. The specific roles and applications of this compound as a synthetic intermediate in pharmaceutical and agrochemical development, as requested, are not substantially documented in accessible sources.

Searches for the use of this compound in the synthesis of drug molecules, its influence on pharmacokinetic and pharmacodynamic properties, and its application in the design of specific receptor agonists such as TGR5 agonists did not yield specific research findings or examples. Similarly, information regarding its direct application in the development of pesticides and herbicides, or the specific benefits of its fluorination for enhancing agrochemical efficacy, is not available.

While general information exists on the importance of fluorinated anilines in medicinal chemistry and agrochemicals, and on the broader topics of drug design and pesticide synthesis, the explicit connection to this compound is not established in the available literature. Therefore, in adherence to the strict requirement of focusing solely on the specified compound and outline, it is not possible to provide a thorough, informative, and scientifically accurate article as requested.

Further research and publication in the scientific community would be necessary to elaborate on the specific applications outlined for this compound.

Applications of 2,5 Difluoro 4 Methoxyaniline in Medicinal Chemistry and Agrochemicals

Structure-Activity Relationship (SAR) Studies for Biological Function

The strategic incorporation of fluorine atoms and methoxy (B1213986) groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, aimed at fine-tuning the biological activity and pharmacokinetic properties of drug candidates. While comprehensive structure-activity relationship (SAR) studies focusing specifically on derivatives of 2,5-Difluoro-4-methoxyaniline are not extensively detailed in publicly accessible literature, the well-established roles of its constituent functional groups allow for a prospective analysis of its potential in developing bioactive agents. The following sections explore the hypothetical correlation of structural modifications with bioactivity and the inherent impact of its substituents on crucial physicochemical properties.

Correlation of Structural Modifications with Bioactivity (e.g., Antimicrobial, Anticancer Potential)

Antimicrobial Potential: The development of antimicrobial agents often focuses on disrupting microbial cell walls, inhibiting essential enzymes, or interfering with DNA replication. Modifications to the aniline (B41778) moiety can introduce pharmacophores known to interact with these targets.

Amide and Sulfonamide Formation: Converting the aniline to an amide or sulfonamide introduces a hydrogen bond donor (N-H) and acceptor (C=O or SO2), enhancing potential interactions with bacterial enzymes or proteins. The R-group attached to the acyl or sulfonyl moiety can be varied to probe different binding pockets. Aromatic or heterocyclic R-groups can introduce stacking interactions, while aliphatic chains can modulate lipophilicity to improve membrane penetration.

Schiff Base Formation: Condensation with various aldehydes or ketones to form imines (Schiff bases) can generate compounds with broad-spectrum antimicrobial activity. The resulting C=N bond and the appended substituent can be crucial for chelation with metal ions essential for microbial enzymes or for direct interaction with cellular targets.

Anticancer Potential: In cancer therapy, many small molecules function by inhibiting protein kinases, disrupting DNA processes, or inducing apoptosis. The difluoro-methoxyphenyl ring is a key feature in several kinase inhibitors.

Kinase Inhibitor Scaffolds: The aniline nitrogen can be used to link the 2,5-difluoro-4-methoxyphenyl ring to various heterocyclic cores (e.g., quinazolines, pyrimidines, indoles) that are common in kinase inhibitors. In this context, the difluoro-methoxy substitution pattern is not arbitrary; it precisely modulates the electronic environment to influence binding affinity and selectivity for the target kinase's ATP-binding site.

Modulation of Cytotoxicity: Attaching different functional groups can directly influence cytotoxicity. For instance, incorporating moieties known to generate reactive oxygen species (ROS) or to intercalate with DNA could impart potent anticancer effects. The nature of the substituent could also affect the compound's ability to be recognized by efflux pumps, thereby overcoming multidrug resistance.

The following interactive table conceptualizes how different structural modifications to this compound could hypothetically influence its bioactivity based on established medicinal chemistry principles.

| Modification Type | General Structure | Potential Impact on Bioactivity | Rationale |

| Amide Formation | R-C(=O)NH-Ar | Enhanced target binding | Introduces H-bond donors/acceptors; R-group can be tailored for specific binding pockets. |

| Sulfonamide Formation | R-S(=O)₂NH-Ar | Improved enzyme inhibition | The sulfonamide group is a key pharmacophore in many enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors). |

| Schiff Base Formation | R-CH=N-Ar | Increased antimicrobial/anticancer activity | Planar structure can facilitate DNA intercalation; imine can coordinate with metal cofactors in enzymes. |

| Urea/Thiourea (B124793) Formation | R-NHC(=O/S)NH-Ar | Potent H-bonding interactions | Urea and thiourea motifs are excellent hydrogen bond donors, capable of forming strong and specific interactions with protein targets. |

(Note: Ar represents the 2,5-difluoro-4-methoxyphenyl moiety.)

Impact on Lipophilicity and Electron-Withdrawing Properties

The specific substitution pattern of this compound has a profound and complex effect on its electronic nature and lipophilicity, which are critical for its behavior as a drug scaffold. These properties influence everything from target binding affinity to membrane permeability and metabolic stability.

Electron-Withdrawing and Donating Effects: The electronic character of the aromatic ring is governed by the interplay between the inductive effects of the fluorine atoms and the resonance effect of the methoxy group.

Fluorine Atoms: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework (inductive effect, -I). This effect is additive, and the presence of two fluorine atoms significantly lowers the electron density of the aromatic ring and reduces the pKa of the aniline nitrogen, making it less basic than aniline itself.

Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the aromatic pi-system (resonance effect, +R). This effect increases electron density at the ortho and para positions.

Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter in drug design that affects solubility, absorption, and plasma protein binding.

The methoxy group generally contributes to a slight increase in lipophilicity compared to a hydroxyl group but makes the molecule more polar than a simple alkyl group.

The combined presence of two fluorine atoms and a methoxy group on the aniline ring results in a moderate level of lipophilicity. This balance is often desirable in drug candidates, providing sufficient lipid solubility to cross cell membranes without being so high as to cause poor aqueous solubility or rapid metabolic clearance.

The table below summarizes the physicochemical contributions of the key substituents on the aniline core.

| Substituent | Position | Primary Electronic Effect | Impact on Aniline Basicity | General Impact on Lipophilicity (logP) |

| Fluorine | 2 | Strong Inductive Withdrawal (-I) | Decreases | Increases |

| Fluorine | 5 | Strong Inductive Withdrawal (-I) | Decreases | Increases |

| Methoxy | 4 | Strong Resonance Donation (+R) | Increases (relative to -H) | Slightly Increases |

This intricate balance of electronic and lipophilic properties makes this compound an attractive building block for creating derivatives where subtle structural changes can lead to significant shifts in biological activity.

Advanced Material Science Applications of 2,5 Difluoro 4 Methoxyaniline

Utilization in Functional Materials and Specialty Chemicals

Dyes and Pigments (e.g., Benzoquinone Diimine Dyes)

There is no available literature that documents the use of 2,5-Difluoro-4-methoxyaniline as a precursor or reactant in the synthesis of benzoquinone diimine dyes or other classes of dyes and pigments.

Organic Electronics

No studies were identified that involve this compound in the development of organic semiconductors, conductors, or other materials for organic electronic devices.

Polymer Applications (e.g., Enhanced Thermal Stability)

No information was found regarding the polymerization of this compound or its use as an additive or monomer to enhance the thermal stability of polymers.

While this compound is available commercially as a chemical reagent, its specific roles in the advanced applications mentioned appear to be undocumented in accessible scientific and technical literature. Therefore, a detailed, evidence-based article on these specific topics cannot be constructed at this time.

Environmental Fate, Degradation, and Toxicological Considerations of 2,5 Difluoro 4 Methoxyaniline

Environmental Persistence and Degradation Pathways

Specific studies detailing the environmental persistence, including half-life in soil or water, and the precise degradation pathways of 2,5-Difluoro-4-methoxyaniline, are not available in published scientific literature. For the broader class of substituted anilines, environmental fate is influenced by factors such as the nature and position of substituent groups on the aniline (B41778) ring. nih.gov Fluorinated organic compounds, in general, can exhibit high stability due to the strength of the carbon-fluorine bond, which may lead to environmental persistence. nih.gov However, without specific experimental data, the persistence of this compound remains uncharacterized.

No specific photodegradation studies for this compound were identified. The potential for photodegradation—breakdown by light—is a key factor in the environmental fate of many aromatic compounds. For some related chlorinated anilines, photo-oxidation in surface water has been observed, with half-lives ranging from hours to days. nih.gov However, the specific impact of the fluoro- and methoxy- substituents on the photochemical reactivity of this compound has not been experimentally determined.

Toxicological Mechanisms and Biological Impact

The toxicological properties of this compound have not been fully investigated. Safety Data Sheets (SDS) for the compound indicate general hazards based on its chemical class, but detailed mechanistic studies are absent.

Specific in vitro (cell-based) or in vivo (animal) toxicity studies for this compound are not documented in the available scientific literature. For the general class of substituted anilines, toxicity can target various organs, with the spleen and blood (specifically, the induction of hemolysis) being common endpoints observed in animal studies. nih.gov The toxicity of aniline compounds is often related to their metabolism and ability to bind to hemoglobin. nih.gov The table below summarizes the general hazard statements for this compound as found in safety data sheets, which are typically based on predictions or data from structurally similar compounds rather than direct testing of this specific molecule.

| Hazard Type | Statement |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Irritation | May cause skin, eye, and respiratory tract irritation. |

| Chronic Toxicity | Data not available. |

This data is generalized from supplier safety data sheets and does not represent the results of specific in vitro or in vivo studies on this compound.

No studies have been published that investigate whether this compound induces the production of Reactive Oxygen Species (ROS). The generation of ROS and subsequent oxidative stress is a known toxicological mechanism for many aromatic compounds. epa.gov Aniline itself has been shown to induce oxidative stress, leading to lipid peroxidation and protein oxidation in the spleen of test animals. However, it is not known if the specific substitutions on this compound lead to a similar mechanism of toxicity.

Chemical Hazard and Environmental Risk Assessment Methodologies

There are no specific environmental risk assessments for this compound published by regulatory agencies. The assessment of chemical hazards and environmental risks for new or sparsely studied chemicals like this one generally follows a structured framework.

These methodologies often involve:

Data Collection: Gathering all available information on the chemical's physical-chemical properties, potential for environmental release, persistence, bioaccumulation, and toxicity.

Hazard Identification: Identifying potential adverse effects on humans and the environment. For substituted anilines, this would include assessing for effects like methemoglobinemia, spleen toxicity, and potential carcinogenicity, which are concerns for the class. industrialchemicals.gov.au

Exposure Assessment: Estimating the concentration of the chemical that humans and environmental organisms might be exposed to through various pathways (e.g., water, air, soil).

Risk Characterization: Integrating the hazard and exposure assessments to estimate the probability and magnitude of adverse effects occurring.

For chemicals with limited data, Quantitative Structure-Activity Relationship (QSAR) models are often employed. These computational models predict the toxicity and environmental fate of a chemical based on its structure and the known properties of similar compounds. researchgate.net For substituted anilines, QSAR models have been used to correlate properties like the 1-octanol/water partition coefficient (log KOW) with toxicity. researchgate.net

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Key research objectives include: